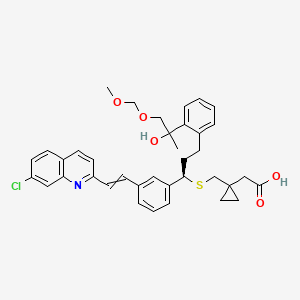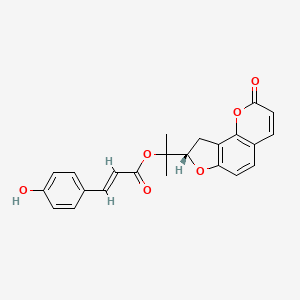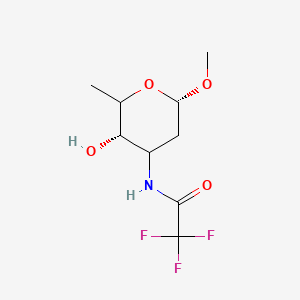
Bis(1-butylpentyl)decan-1,10-diyldiglutareat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE, commonly known as BPDD, is a synthetic compound that has received increasing attention in the scientific community due to its potential applications in various fields. BPDD is a dibasic ester of glutaric acid and a branched-chain aliphatic hydrocarbon. It is a colorless, viscous liquid with a faint odor. Its chemical structure is C32H64O6 and it has a molecular weight of 568.87 g/mol. BPDD has a melting point of -60 °C and a boiling point of 210 °C.
Wissenschaftliche Forschungsanwendungen
Herstellung von Optodenmembranen
Bis(1-butylpentyl)decan-1,10-diyldiglutareat kann zur Herstellung von Optodenmembranen verwendet werden {svg_1} {svg_2} {svg_3} {svg_4}. Diese Membranen sind natriumselektiv und basieren auf einem neutralen Ionophor {svg_5} {svg_6} {svg_7} {svg_8}.
Natriumkonzentrationsmessung im menschlichen Blutplasma
Die mit this compound hergestellten Optodenmembranen können zur Messung der Gesamt-Natriumkonzentration im menschlichen Blutplasma verwendet werden {svg_9} {svg_10} {svg_11} {svg_12} {svg_13}. Diese Anwendung ist in der medizinischen Diagnostik von entscheidender Bedeutung, da der Natriumspiegel im Blut auf verschiedene Gesundheitszustände hinweisen kann.
Herstellung einer Nitrit-selektiven Membranelektrode
Diese Verbindung kann auch zur Herstellung einer Nitrit-selektiven Membranelektrode verwendet werden {svg_14}. Diese Elektrode kann zur potentiometrischen Bestimmung von NAD(P)H-Coenzymen verwendet werden {svg_15}.
Hochlipophiler Weichmacher
This compound ist ein hochlipophiler Weichmacher {svg_16}. Dies bedeutet, dass es verwendet werden kann, um die Flexibilität, Verarbeitbarkeit und Haltbarkeit von Kunststoffen zu erhöhen.
Wirkmechanismus
Target of Action
Bis(1-butylpentyl)decane-1,10-diyl diglutarate is a neutral ionophore . Its primary targets are sodium ions and nitrite ions . It is used in the preparation of optode membranes, which are selective for these ions .
Mode of Action
The compound interacts with its targets by encapsulating the ions within its structure . This encapsulation allows the ions to be transported across the membrane, altering the ion concentration within the cell .
Biochemical Pathways
The primary biochemical pathway affected by Bis(1-butylpentyl)decane-1,10-diyl diglutarate is the sodium ion concentration regulation within cells . By selectively transporting sodium ions across the cell membrane, it can influence cellular processes that depend on sodium ion concentrations .
Pharmacokinetics
As a highly lipophilic compound , it is likely to have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Bis(1-butylpentyl)decane-1,10-diyl diglutarate’s action is the alteration of sodium ion concentrations within cells . This can have various effects depending on the specific cellular context, including impacts on cell signaling, fluid balance, and other physiological processes .
Action Environment
The action of Bis(1-butylpentyl)decane-1,10-diyl diglutarate can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially compete with sodium and nitrite ions for encapsulation by the ionophore . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Biochemische Analyse
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE involves the reaction of two moles of glutaric anhydride with one mole of decane-1,10-diol in the presence of a suitable solvent and a catalyst.", "Starting Materials": [ "Glutaric anhydride", "Decane-1,10-diol", "Suitable solvent", "Catalyst" ], "Reaction": [ "Step 1: Add decane-1,10-diol to a reaction flask containing the suitable solvent and catalyst.", "Step 2: Heat the reaction mixture to a suitable temperature and stir until the diol is completely dissolved.", "Step 3: Slowly add glutaric anhydride to the reaction mixture with constant stirring.", "Step 4: Continue stirring and heating the reaction mixture until the desired product is formed.", "Step 5: Cool the reaction mixture and isolate the product by filtration or extraction with a suitable solvent.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
| 101342-76-1 | |
Molekularformel |
C38H68O8-2 |
Molekulargewicht |
652.9 g/mol |
IUPAC-Name |
5-[11-butyl-10-(4-carboxylatobutanoyloxy)-10-nonan-5-ylpentadecoxy]-5-oxopentanoate |
InChI |
InChI=1S/C38H70O8/c1-5-9-22-32(23-10-6-2)38(33(24-11-7-3)25-12-8-4,46-37(44)29-21-27-35(41)42)30-18-16-14-13-15-17-19-31-45-36(43)28-20-26-34(39)40/h32-33H,5-31H2,1-4H3,(H,39,40)(H,41,42)/p-2 |
InChI-Schlüssel |
LDGZUJMODCFJBG-UHFFFAOYSA-L |
SMILES |
CCCCC(CCCC)OC(=O)CCCC(=O)OCCCCCCCCCCOC(=O)CCCC(=O)OC(CCCC)CCCC |
Kanonische SMILES |
CCCCC(CCCC)C(CCCCCCCCCOC(=O)CCCC(=O)[O-])(C(CCCC)CCCC)OC(=O)CCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Q1: What is the role of BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE in the valproate-selective electrode?
A: BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE acts as a membrane solvent in the valproate-selective electrode []. It is a key component of the poly(vinyl chloride) membrane matrix, which also incorporates Gallium(III) tetraphenylporphyrin (GaTPP) as the ionophore. The properties of ETH 469, alongside other components, contribute to the electrode's ability to selectively detect valproate ions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)


![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)


![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)


